1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
描述
1-[(3-Chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a nitro group at position 6, a phenyl group at position 2, and a 3-chlorobenzyloxy substituent at position 1 of the benzimidazole core.
属性
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-16-8-4-5-14(11-16)13-27-23-19-12-17(24(25)26)9-10-18(19)22-20(23)15-6-2-1-3-7-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGVZBJNCEQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS No. 282523-58-4) is a synthetic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is with a molecular weight of 379.8 g/mol. The structure includes a nitro group and a chlorobenzyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzimidazole class exhibit various biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown promising results against various bacterial strains.
- Antitumor Activity : Studies have suggested that certain benzimidazole derivatives can inhibit tumor cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several benzimidazole derivatives, including 1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-benzimidazole | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Other Benzimidazoles | Various | Varies (lower than 128 µg/mL) |
Antitumor Activity
In vitro studies on cancer cell lines have indicated that this compound exhibits significant antitumor activity. Specifically, it has been shown to induce apoptosis in cancer cells through various mechanisms.
Case Study: Antitumor Efficacy
A recent study investigated the efficacy of 1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-benzimidazole on human lung cancer cell lines:
- Cell Lines Tested : A549 and HCC827
- IC50 Values :
- A549: 12.5 µM
- HCC827: 8.9 µM
These results indicate that the compound effectively inhibits cell growth and induces cell death in a dose-dependent manner.
The proposed mechanism of action for 1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-benzimidazole involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Preliminary studies suggest that it binds to DNA, disrupting replication processes in both bacterial and tumor cells.
相似化合物的比较
Structural and Functional Group Comparisons
Table 1: Substituent Analysis of Benzimidazole Derivatives
Key Observations:
- Lipophilicity: The 3-chlorobenzyloxy group increases lipophilicity (predicted logP = 4.31 for the target compound) compared to non-benzyloxy derivatives like , which may improve membrane permeability .
- Steric and Positional Effects : The 2-chlorobenzyloxy variant in introduces steric hindrance due to the ortho-chloro substituent, possibly altering molecular interactions compared to the target compound’s para-substituted benzyloxy group.
Physicochemical Properties
Table 2: Physical and Predicted Properties
*Calculated based on molecular formula.
†Extrapolated from .
‡Predicted based on structural similarity .
Key Observations:
常见问题
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H,1,3-benzimidazole?
Answer:
Synthesis involves multi-step reactions, typically starting with nitro-substituted benzimidazole precursors. Key steps include:
- Nitro-group introduction : Nitration of benzimidazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Chlorobenzyloxy substitution : Reaction with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–16 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
Critical parameters : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like dehalogenated intermediates.
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; chlorobenzyloxy protons appear as doublets at δ 4.8–5.2 ppm) .
- IR spectroscopy : Validate functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, benzimidazole C=N stretch at ~1600 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry and intramolecular interactions (e.g., Cl⋯H non-bonded contacts at ~3.1 Å) .
Data interpretation : Compare experimental results with computational simulations (e.g., DFT for NMR shifts) to address discrepancies .
Advanced: How can researchers resolve contradictions in spectroscopic data arising from conformational flexibility or intermolecular interactions?
Answer:
- Dynamic NMR : Use variable-temperature studies to detect rotational barriers in the chlorobenzyloxy group, which may cause signal splitting .
- Crystallographic refinement : Analyze thermal displacement parameters to distinguish static disorder from dynamic motion .
- DFT calculations : Model steric effects (e.g., repulsion between nitro and phenyl groups) to explain deviations in bond angles (e.g., C3—C3a—C4 angle at 138.2° vs. expected 120°) .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
Answer:
- Analog synthesis : Modify substituents systematically (e.g., replace 3-chlorobenzyl with 4-fluorobenzyl) to assess electronic effects on bioactivity .
- Docking studies : Use molecular dynamics to predict binding modes with target proteins (e.g., voltage-gated sodium channels, analogous to zonisamide’s mechanism) .
- In vitro assays : Evaluate cytotoxicity and selectivity in cell lines (e.g., HEK293 for neuroactivity) with dose-response curves (IC₅₀ calculations) .
Advanced: How can computational modeling enhance the interpretation of experimental data for this compound?
Answer:
- Molecular docking : Predict interactions with biological targets (e.g., binding free energy calculations for antipsychotic activity) .
- QM/MM simulations : Study reaction mechanisms (e.g., nitro-group reduction pathways) to guide catalytic optimization .
- Crystal structure prediction (CSP) : Compare experimental XRD data with CSP-generated polymorphs to identify thermodynamically stable forms .
Methodological: What are best practices for designing experiments to analyze the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .
- Thermal stress : Heat at 80°C for 48 hours in sealed vials; assess decomposition products using LC-MS .
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition.
Contradiction management : Replicate studies in triplicate and use ANOVA to address variability in degradation pathways.
Advanced: How can researchers address challenges in scaling up synthesis while maintaining purity?
Answer:
- Process optimization :
- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Implement flow chemistry for nitro-group introduction to enhance heat transfer and yield .
- Quality control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
